molecular formula C12H25ClN2O2 B599035 tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride CAS No. 1203143-06-9

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B599035
CAS No.: 1203143-06-9
M. Wt: 264.794
InChI Key: LHACCTIGHBZXJE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride (CAS 202979-32-6) is a chemically protected piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound features both a base-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an ethylamino side chain, making it a versatile building block for the synthesis of more complex molecules . The hydrochloride salt form enhances the compound's stability and shelf life. With a molecular formula of C12H25ClN2O2 and a molecular weight of 264.79 g/mol, it serves as a key intermediate in the exploration of new pharmaceutical compounds, particularly in the development of receptor ligands and enzyme inhibitors where the piperidine scaffold is prevalent . The presence of the Boc group allows for selective deprotection under mild acidic conditions to generate the secondary amine, enabling further functionalization at that site while preserving the ethylamino moiety. This controlled manipulation is crucial for creating focused compound libraries and for structure-activity relationship (SAR) studies. As with all reagents of this nature, this product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this building block to efficiently advance their projects in chemical synthesis and lead optimization.

Properties

IUPAC Name

tert-butyl 4-(ethylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHACCTIGHBZXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662453
Record name tert-Butyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203143-06-9
Record name tert-Butyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(ethylamino)piperidine-1-carboxylate with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: tert-Butyl 4-(ethylamino)piperidine-1-carboxylate and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions.

    Procedure: tert-Butyl 4-(ethylamino)piperidine-1-carboxylate is dissolved in the solvent, and hydrochloric acid is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Ensuring the purity and quality of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.

    Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethylamino group is replaced by other functional groups.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.

Scientific Research Applications

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The piperidine ring and the ethylamino group play crucial roles in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino + pyridinyl C₁₅H₂₃N₃O₂ 277.36
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Guanidino C₁₁H₂₂ClN₅O₂ 307.78
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-Hydroxypropyl C₁₃H₂₅NO₃ 243.34
tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride (Target) Ethylamino C₁₂H₂₅ClN₂O₂ 276.79 (estimated)

Key Observations :

  • The ethylamino group introduces moderate lipophilicity compared to polar groups like guanidino or hydroxypropyl.
  • Guanidino groups () are highly basic, enhancing water solubility and ionic interactions in biological systems.

Physicochemical Properties

Compound Name Physical State Solubility (Predicted) LogP (Estimated)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid Low in water; soluble in DMSO 2.1
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate Not specified Soluble in DMSO, methanol 1.8
Target Compound Likely crystalline solid Moderate in polar solvents (e.g., ethanol) 1.5–2.0

Notes:

  • The hydroxypropyl analog () exhibits higher aqueous solubility due to its hydroxyl group, whereas the pyridinyl analog () may aggregate in polar solvents due to aromatic stacking.
  • The ethylamino group in the target compound likely balances lipophilicity and solubility, making it suitable for drug delivery systems.

Biological Activity

Tert-butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H20_{20}ClN1_{1}O2_{2}
  • Molecular Weight : 255.76 g/mol

The compound features a piperidine ring substituted with an ethylamino group and a tert-butyl ester, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is known to modulate neurotransmitter pathways, potentially impacting the central nervous system (CNS). The compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission, inflammation, and cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokine release, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryInhibition of IL-1β release
NeuroprotectiveReduced oxidative stress

Table 2: Mechanistic Insights

MechanismDescriptionReference
Receptor ModulationInteraction with serotonin receptors
Cytokine InhibitionBlockade of NLRP3 inflammasome
Oxidative Stress ReductionScavenging free radicals

Case Studies

  • Antidepressant Activity :
    A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Inflammation Model :
    In vitro experiments using THP-1 macrophages showed that the compound effectively inhibited the release of IL-1β upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection :
    Research exploring neuroprotective effects indicated that this compound could mitigate neuronal cell death induced by oxidative stress. The protective mechanism was associated with the reduction of reactive oxygen species (ROS) and enhanced cell viability in culture .

Q & A

How to design experiments to optimize the synthesis of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride while minimizing byproduct formation?

Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • 2^3 Factorial Matrix : Test combinations of temperature (25°C vs. 60°C), solvent (THF vs. DCM), and reaction time (6 vs. 12 hours).
  • Response Surface Methodology (RSM) can refine optimal conditions after initial screening.
    Reference computational tools (e.g., quantum chemical calculations) to predict reaction pathways and identify intermediates prone to side reactions .

What analytical techniques are critical for resolving discrepancies in purity assessments of this compound?

Methodological Answer:
Conflicting purity data may arise from residual solvents or stereoisomers. Use orthogonal methods:

  • HPLC-MS : Quantify impurities with molecular weight specificity.
  • 1H/13C NMR : Detect stereochemical inconsistencies or solvent residues (e.g., DMSO-d6 peaks).
  • XRD : Confirm crystalline structure if amorphous content skews results .
    Cross-validate with TGA-DSC to assess thermal stability and decomposition thresholds .

How to address contradictory toxicity profiles reported in early-stage studies?

Methodological Answer:
Discrepancies often stem from inconsistent assay conditions or impurity levels.

  • Standardize assays : Use OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD50).
  • Impurity profiling : Compare batches via LC-MS to correlate toxicity with specific byproducts.
  • In silico toxicology : Tools like ProTox-II can predict hepatotoxicity or mutagenicity based on structural motifs, guiding targeted in vitro validation (e.g., Ames test) .

What strategies mitigate occupational exposure risks during large-scale handling of this compound?

Methodological Answer:

  • Hierarchy of Controls :
    • Engineering : Use closed-system reactors and fume hoods with ≥100 ft/min face velocity.
    • PPE : Wear OV/AG/P99 respirators for aerosolized particles and nitrile gloves (tested against ASTM F739 permeation standards) .
  • Exposure Monitoring : Implement real-time air sampling (NIOSH Method 2551) to verify compliance with OSHA PELs .

How to investigate the environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • OECD 301F (Ready Biodegradability Test): Incubate with activated sludge to measure CO2 evolution over 28 days.
  • QSAR Modeling : Estimate log Kow and BCF (bioconcentration factor) using EPI Suite, prioritizing metabolites for LC-MS/MS analysis .
  • Microcosm Studies : Simulate natural water systems with sediment/water ratios of 1:4 to assess hydrolysis and photolysis rates under UV-Vis light .

Advanced: How does the ethylamino substituent influence binding affinity in target receptor studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories (AMBER/CHARMM force fields) to compare hydrogen-bonding dynamics and conformational flexibility with unsubstituted analogs.
  • SPR/Biacore : Measure real-time binding kinetics (ka/kd) at varying pH (5.5–7.4) to probe protonation-dependent interactions .
  • Alanine Scanning : Mutate receptor residues to identify critical binding partners for the ethylamino group .

How to reconcile conflicting data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl (25°C and 40°C) for 24–72 hours. Monitor degradation via UPLC-PDA at 210 nm.
  • NMR Kinetics : Track proton exchange or Boc-group cleavage using 1H NMR at 15-minute intervals.
  • DFT Calculations : Model transition states for acid-catalyzed hydrolysis to predict vulnerable sites (e.g., carbamate vs. piperidine ring) .

What methodologies validate the compound’s role in modulating enzyme activity without off-target effects?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Validate target specificity by comparing enzyme activity in wild-type vs. gene-edited cell lines.
  • Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to capture interacting proteins, followed by LC-MS/MS identification .
  • Dose-Response Synergy : Apply Chou-Talalay combination index to rule out additive effects with known inhibitors .

How to design a stability-indicating method for long-term storage formulations?

Methodological Answer:

  • ICH Q1A Guidelines : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.
  • HPLC-DAD/ELSD : Develop gradient methods (e.g., 5–95% acetonitrile in 0.1% TFA) to separate degradation products.
  • Arrhenius Modeling : Predict shelf life by extrapolating degradation rates from accelerated conditions .

Advanced: What computational approaches elucidate the compound’s pharmacokinetic profile in silico?

Methodological Answer:

  • PBPK Modeling : Simulate ADME using GastroPlus™ with parameters like logP (2.1), fu (unbound fraction) from plasma protein binding assays.
  • CYP450 Inhibition : Use Schrödinger’s QikProp to predict interactions with CYP3A4/2D6, validated by fluorogenic Vivid® assays .

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